molecular formula C13H14N2 B8687614 4-Amino-3,5-dicyclopropylbenzonitrile

4-Amino-3,5-dicyclopropylbenzonitrile

Cat. No.: B8687614
M. Wt: 198.26 g/mol
InChI Key: MTQNZNFUSGGEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3,5-dicyclopropylbenzonitrile (CAS: 1588-83-6) is a benzonitrile derivative substituted with amino and cyclopropyl groups at positions 3, 4, and 5 of the aromatic ring. It is primarily used in laboratory research and development, particularly in synthetic chemistry and pharmaceutical exploration . The compound’s structure combines steric hindrance from cyclopropyl groups with the electron-withdrawing properties of the nitrile group, making it a versatile intermediate for synthesizing heterocyclic compounds or ligands in coordination chemistry.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-amino-3,5-dicyclopropylbenzonitrile

InChI

InChI=1S/C13H14N2/c14-7-8-5-11(9-1-2-9)13(15)12(6-8)10-3-4-10/h5-6,9-10H,1-4,15H2

InChI Key

MTQNZNFUSGGEBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2N)C3CC3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₃H₁₃N₂
  • Hazards : Classified as a skin/eye irritant (Category 2) and a respiratory irritant (Category 3) .
  • Stability : Stable under recommended storage conditions (dry, ventilated, sealed containers) .

Comparative Analysis with Structurally Similar Compounds

To contextualize 4-Amino-3,5-dicyclopropylbenzonitrile’s properties and applications, we compare it with three analogs: 4-Amino-3,5-dinitrobenzonitrile, 4-Amino-3,5-bis(2,4-dichlorophenoxy)benzonitrile, and 4-Amino-1,2,4-triazole derivatives.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Reactivity/Applications Toxicity Profile
This compound Cyclopropyl, nitrile, amino Ligand synthesis, steric modulation Skin/eye irritation, respiratory risk
4-Amino-3,5-dinitrobenzonitrile Nitro, nitrile, amino Explosives research, high thermal stability High toxicity (nitro group byproducts)
4-Amino-3,5-bis(2,4-dichlorophenoxy)benzonitrile Dichlorophenoxy, nitrile, amino Herbicide intermediates, bioactivity studies Potential endocrine disruption
4-Amino-1,2,4-triazole derivatives Triazole core, variable substituents Antifungal, antimicrobial agents Variable (dependent on substituents)

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